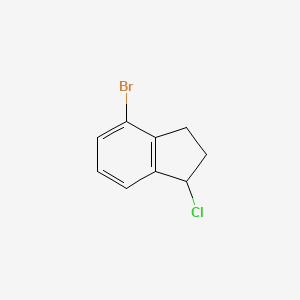

4-bromo-1-chloro-2,3-dihydro-1H-indene

描述

属性

IUPAC Name |

4-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJRPZZLWBIXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 1-Chloro-2,3-dihydro-1H-indene

One common synthetic route involves the bromination of 1-chloro-2,3-dihydro-1H-indene using bromine or bromine sources (e.g., N-bromosuccinimide) in inert solvents such as dichloromethane. The reaction is performed at low temperatures (0–5 °C) to ensure selective monobromination at the 4-position of the indene ring system, yielding 4-bromo-1-chloro-2,3-dihydro-1H-indene.

- Reaction conditions : Bromine (1 equiv), dichloromethane solvent, 0–5 °C, stirring for 1–3 hours.

- Outcome : Selective substitution at the 4-position with minimal dibromination or side reactions.

- Purification : Recrystallization or chromatographic separation to isolate the pure product.

This method benefits from mild conditions and straightforward workup, making it suitable for both laboratory and scaled-up synthesis.

Alternative Halogenation Routes Starting from 4-Chloro-1-indanone

Research has demonstrated the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde in four steps, followed by bromination to introduce bromine into the cyclopentanone ring, yielding mono- and dibromo derivatives. Although this route primarily targets indanone derivatives, it provides insight into selective bromination strategies applicable to related compounds.

- Key step : Bromination of 4-chloro-1-indanone under controlled conditions.

- Subsequent transformations : Cyanation and reduction steps to obtain dihydro-indene derivatives.

- Relevance : Demonstrates the feasibility of selective bromination in complex bicyclic systems.

Industrial and Large-Scale Synthesis Considerations

Industrial production typically mirrors laboratory halogenation methods but employs continuous flow reactors and automated systems to enhance efficiency, safety, and yield. Key aspects include:

- Precise control of reagent addition and temperature.

- Use of inert solvents and inert atmosphere to prevent side reactions.

- Implementation of purification steps such as recrystallization or chromatography to achieve high purity.

These approaches optimize reaction kinetics and scalability while minimizing hazardous waste.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 1-chloro-2,3-dihydro-1H-indene | Bromine, dichloromethane | 0 to 5 | 75–85 | Selective monobromination at 4-position |

| Bromination of 4-chloro-1-indanone | Bromine, various solvents | Room temp to reflux | 60–80 | Produces mono- and dibromo derivatives |

| Cyanation followed by reduction (from 2-bromo-4-chloro-1-indanone) | KCN, reducing agents (e.g., LiAlH4) | Room temp | Quantitative | Converts bromo-chloro indanone to methanamine |

Research Findings and Analysis

- Selectivity : Bromination of 1-chloro-2,3-dihydro-1H-indene under low temperature and inert solvent conditions favors substitution at the 4-position, minimizing polybromination and side reactions.

- Yield Optimization : Reaction temperature and bromine equivalents are critical parameters affecting yield and purity.

- Mechanistic Insight : Bromine electrophilically attacks the activated positions on the indene ring, with steric and electronic factors directing substitution to the 4-position.

- Subsequent Functionalization : The halogenated product serves as a versatile intermediate for further chemical modifications, including nucleophilic substitutions and reductions.

Summary Table of Key Properties Relevant to Preparation

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C9H8BrCl | PubChem |

| Molecular Weight | 231.51 g/mol | PubChem |

| CAS Number | 158330-91-7 | EPA DSSTox |

| Typical Solvent | Dichloromethane | Experimental reports |

| Reaction Temperature Range | 0–5 °C (bromination) | Experimental reports |

| Common Purification Methods | Recrystallization, chromatography | Industry standards |

化学反应分析

4-Bromo-1-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Bromo-1-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including TRPV1 antagonists and KDR kinase inhibitors.

Industry: It serves as an intermediate in the production of various industrial chemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-bromo-1-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. For instance, when used as a precursor for TRPV1 antagonists, it affects the TRPV1 receptor pathways, which are involved in pain perception . The exact molecular interactions depend on the specific derivatives and their intended applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Dihydroindenes

2-Bromo-2,3-dihydro-1H-indene (20)

- Synthesis : Synthesized via deaminative bromination in 76% yield, characterized by ¹H NMR (δ 7.34–7.03 ppm for aromatic protons) .

- Key Differences : The bromine is positioned at the 2-site instead of 4, and lacks a chlorine substituent. This structural variation impacts reactivity; for example, the 2-bromo derivative may exhibit distinct electrophilic substitution patterns compared to the 4-bromo analog.

5-Chloro-2,3-dihydro-1H-inden-1-one

- Synthesis : Prepared via Friedel-Crafts acylation with a 50.6% yield. Key steps involve cyclization using sulfuric acid .

- Key Differences : Replaces bromine with a ketone group at the 1-position. The electron-withdrawing ketone reduces aromaticity, altering electronic properties (e.g., lower HOMO/LUMO energies) and reactivity toward nucleophiles.

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

Pharmacologically Active Dihydroindenes

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives

- Antiproliferative Activity : Derivatives like 12d (4-hydroxy-3-methoxyphenyl substituent) showed 78.82% inhibition at 0.1 mM against cancer cells. Electron-donating groups on the B-ring enhance activity, while electron-withdrawing groups reduce potency .

- Key Differences : The 4-bromo-1-chloro analog lacks methoxy groups, which are critical for tubulin polymerization inhibition. This highlights the importance of substituent electronic profiles in biological activity.

LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)

- Clinical Data: In Phase I trials, dose-limiting methemoglobinemia (≥20% serum levels) occurred at 2550 mg/m²/week. No tumor responses were observed .

- Key Differences : The sulfonamide and urea moieties confer distinct pharmacokinetics (e.g., longer metabolite half-lives: 3.3 days for hydroxy metabolites) compared to simpler halogenated dihydroindenes .

Antimicrobial and Receptor-Targeting Derivatives

4-Linked 2,3-Dihydro-1H-indene Derivatives (Compounds 7–13)

- Antitubercular Activity : Exhibited potency against Mycobacterium tuberculosis comparable to bedaquiline, with lipophilicity contributing to membrane penetration .

- Key Differences : The 4-linked indene core in these compounds contrasts with the 1-chloro-4-bromo substitution, suggesting that halogen positioning modulates target engagement.

Compound 4 (2,3-Dihydro-1H-indene Nucleus)

Physicochemical Properties

| Compound | LogP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|

| 4-Bromo-1-chloro-2,3-dihydro-1H-indene | 3.87 | 0.0 | Br (4), Cl (1) |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | ~2.5* | 17.1 (ketone) | Cl (5), CO (1) |

| LY186641 | ~4.2 | 85.6 (sulfonamide/urea) | SO₂NHCONH-C₆H₄Cl (5) |

*Estimated based on structural analogs.

Toxicity and Metabolic Considerations

- Methemoglobinemia Risk : Observed in LY186641 due to aryl hydroxylamine metabolites . The absence of sulfonamide groups in 4-bromo-1-chloro-2,3-dihydro-1H-indene may reduce this risk.

- Hydrolytic Stability: Compounds with ester or amide linkages (e.g., ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride) may face hydrolysis in vivo, unlike halogen-only derivatives .

生物活性

4-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated organic compound that has garnered attention for its potential biological activities. The presence of both bromine and chlorine atoms in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for 4-bromo-1-chloro-2,3-dihydro-1H-indene is , with a molecular weight of approximately 233.52 g/mol. The compound features an indene ring system, which is known for its unique electronic properties due to the conjugated double bonds.

The biological activity of 4-bromo-1-chloro-2,3-dihydro-1H-indene can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that the compound may act as a ligand for specific receptors or enzymes, potentially influencing pathways related to cell signaling and metabolism.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of halogenated indenes, including 4-bromo-1-chloro-2,3-dihydro-1H-indene. The compound demonstrated significant activity against several bacterial strains, as summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) [µg/mL] |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

In vitro cytotoxicity assays using various human cancer cell lines have shown that 4-bromo-1-chloro-2,3-dihydro-1H-indene exhibits selective cytotoxic effects. Table 2 presents the IC50 values for different cell lines.

| Cell Line | IC50 [µM] |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the anticancer potential of several halogenated indenes, including 4-bromo-1-chloro-2,3-dihydro-1H-indene. The researchers found that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of halogenated indenes on neuronal cells exposed to oxidative stress. The results indicated that pre-treatment with 4-bromo-1-chloro-2,3-dihydro-1H-indene significantly reduced cell death and reactive oxygen species (ROS) levels compared to untreated controls.

常见问题

Q. What are the common synthetic routes for preparing 4-bromo-1-chloro-2,3-dihydro-1H-indene, and how are yields optimized?

The synthesis typically begins with halogenated dihydroindenone precursors. For example, 4-bromo-2,3-dihydro-1H-inden-1-one (CAS: not explicitly provided) can serve as a starting material for functionalization. A documented procedure involves esterification with 2-methylallyl groups under palladium catalysis, yielding 83% of the target compound after purification by column chromatography (Rf = 0.3 in pentane:ethyl acetate = 9:1) . Key optimization factors include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency.

- Solvent systems : Non-polar solvents (e.g., pentane) enhance separation.

- Temperature control : Reactions are often conducted at room temperature to minimize side reactions.

Q. What safety protocols are critical when handling 4-bromo-1-chloro-2,3-dihydro-1H-indene?

Safety data sheets (SDS) for structurally similar halogenated indenes (e.g., 5-methyl-2,3-dihydro-1H-indene) emphasize:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory .

- First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the functionalization of 4-bromo-1-chloro-2,3-dihydro-1H-indene?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst tuning : Ligand-modified palladium catalysts improve regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- In situ monitoring : Techniques like TLC (e.g., Rf = 0.3 ) or HPLC track intermediate formation.

Q. How do researchers resolve contradictions in spectroscopic data for halogenated indene derivatives?

Contradictions in NMR or XRD data may arise from conformational flexibility or crystal packing effects. A multi-technique approach is recommended:

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., 4-bromo-2-(4-fluorobenzylidene)indan-1-one ).

- DFT calculations : Validate experimental NMR chemical shifts .

- Cross-validation : Compare data with structurally analogous compounds (e.g., bromo-chloro-phenylacetic acid derivatives ).

Q. What strategies are effective for introducing diverse substituents into the indene scaffold while preserving regiochemical control?

Directed C–H functionalization and cross-coupling reactions are pivotal:

- Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at the bromine site .

- Electrophilic substitution : Chlorine atoms direct incoming electrophiles to specific positions (e.g., para to halogens ).

- Protecting groups : Temporary protection of reactive sites (e.g., ketones) prevents undesired side reactions .

Methodological Recommendations

- Experimental design : Integrate safety protocols (e.g., SDS guidelines ) into risk assessments during planning.

- Data interpretation : Use computational tools (e.g., DFT ) to complement experimental results.

- Contradiction resolution : Replicate experiments under controlled conditions and validate with orthogonal techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。